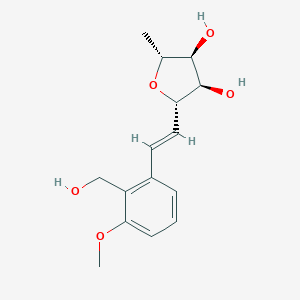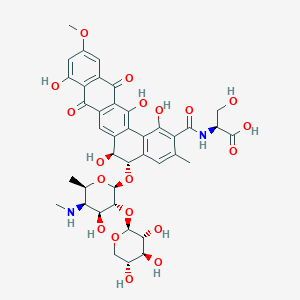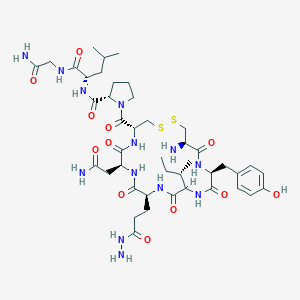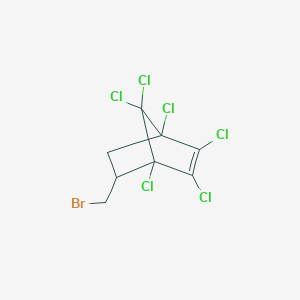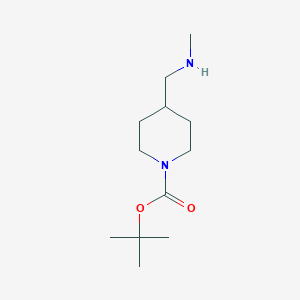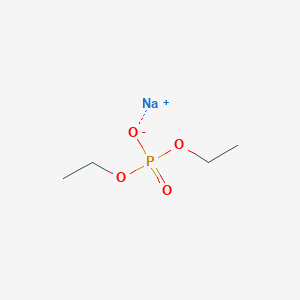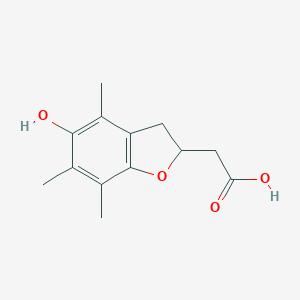
(-)-1,6-Epoxyisodihydrocarveol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of epoxy compounds can involve various starting materials and key reactions. For instance, the synthesis of (S)-1,2-Epoxy-1,2-dihydro-β-carotene is described using (E,E)-farnesol as a starting material and a Sharpless epoxidation as a key step . This suggests that similar methods could potentially be applied to the synthesis of (-)-1,6-Epoxyisodihydrocarveol, utilizing appropriate starting materials and epoxidation reactions.
Molecular Structure Analysis
The molecular structure of epoxy compounds can be complex and is often elucidated using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 3-(1,4-Epoxy-2-hydroxy-2,6,6-trimethylcyclohexyl)-1-methyl-2-propyl p-nitrobenzoate, was determined by X-ray crystal structure analysis . This provides a precedent for the determination of the molecular structure of (-)-1,6-Epoxyisodihydrocarveol, which could also be established using similar analytical techniques.
Chemical Reactions Analysis
Epoxy compounds can undergo various chemical reactions, including transformations and cleavages. The esterification of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids resulted in unexpected cleavage products of the 3a,6-oxo bridge . This indicates that epoxy groups in compounds like (-)-1,6-Epoxyisodihydrocarveol may also be susceptible to cleavage under certain conditions, leading to the formation of new products.
Physical and Chemical Properties Analysis
The physical and chemical properties of epoxy compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of (-)-1,6-Epoxyisodihydrocarveol, they do provide information on related compounds. For example, the presence of hydrogen bonding in the crystal structure of an epoxy compound was noted, which could affect its melting point, solubility, and other physical properties . These insights could be extrapolated to predict the properties of (-)-1,6-Epoxyisodihydrocarveol.
Aplicaciones Científicas De Investigación
Epoxy Resin Nanocomposites
- Mechanical Properties Enhancement : Research on epoxy nanocomposites using titanium dioxide as reinforcement highlights the potential of incorporating inorganic nanoparticles into polymer matrices. These modifications can significantly enhance mechanical properties such as toughness and fracture resistance, suggesting a wide range of applications from civil construction to aerospace (Pinto et al., 2015).
Anticorrosive Coatings
- Epoxy-Based Nanocomposites : Studies have investigated the development and application of epoxy polymers and their composites as potential anticorrosive coatings for carbon steel in marine environments. The incorporation of natural phosphate as a load to develop thermosetting composites films shows promising results in enhancing corrosion resistance (Hsissou et al., 2021).
Epoxy in Drug Delivery
- EPR Effect for Tumor-Selective Delivery : The enhanced permeability and retention (EPR) effect is a mechanism through which drugs, especially macromolecular agents, are preferentially delivered to tumor tissues. Epoxy-based polymer systems can be engineered to exploit this effect for targeted drug delivery, highlighting the intersection of polymer science and oncological therapy (Maeda, 2013).
Environmental Applications
- Graphene Oxide for Radionuclide Sorption : Graphene oxide (GO), with its epoxy, hydroxyl, and carboxyl groups, shows high potential for the sorption of radionuclides from aqueous systems. This application is crucial for environmental remediation efforts, where GO-based materials can be used to remove hazardous substances from water (Yu et al., 2015).
Safety And Hazards
This involves understanding the toxicological properties of the compound. It includes studying the compound’s effects on human health and the environment.
Direcciones Futuras
This could involve predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential uses, etc.
For a specific compound like “(-)-1,6-Epoxyisodihydrocarveol”, you would need to look up these details in chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Public databases like PubChem, ChemSpider, and Google Scholar can also be useful. Please note that not all compounds will have all this information available, especially if they have not been widely studied. If you’re doing this for a research project, make sure to cite your sources.
Propiedades
IUPAC Name |
(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALTXSJGCZLBF-QEYWKRMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC(C2(C(C1)O2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444956 |
Source


|
| Record name | (-)-1,6-Epoxyisodihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,6-Epoxyisodihydrocarveol | |
CAS RN |
35692-59-2 |
Source


|
| Record name | (-)-1,6-Epoxyisodihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

